N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide
Description
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide is a structurally complex compound featuring a sulfonyl group linked to an acetamide backbone, which is further substituted with a thiophen-2-ylsulfanyl moiety and an (E)-2-phenylethenyl group. Analogous compounds in the literature exhibit activities such as enzyme inhibition (e.g., COX-2, JHEH) and roles as synthetic intermediates, providing a basis for hypothesizing its properties .
Properties
IUPAC Name |
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S3/c16-13(11-20-14-7-4-9-19-14)15-21(17,18)10-8-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDWTQMVBZJMI-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)CSC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)CSC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophen-2-ylsulfanylacetic acid with an appropriate sulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with (E)-2-phenylethenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can interact with various biological molecules, affecting their activity and stability.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Sulfonamide/Acetamide Derivatives
Sulfonamide and acetamide groups are common in bioactive molecules. The target compound’s sulfonyl-acetamide core can be compared to the following analogs:
Table 1: Structural and Functional Comparison of Sulfonamide/Acetamide Derivatives
- Key Findings: The quinazolinone-sulfonamide derivative () demonstrates COX-2 inhibition, suggesting sulfonamide groups enhance enzyme-targeting activity . The acetamide in facilitates heterocyclic synthesis, implying the target compound’s acetamide backbone may serve a similar role .
Phenylethenyl-Containing Compounds
The (E)-2-phenylethenyl group is associated with insecticidal and synthetic reactivity:
Table 2: Phenylethenyl-Containing Compounds
- Key Findings :
Thiophene Derivatives
The target compound’s thiophene moiety may improve binding affinity compared to purely aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
